molecular formula C20H37NO16 B3028661 Gb3-beta-ethylamine CAS No. 261155-98-0

Gb3-beta-ethylamine

Cat. No. B3028661
CAS RN: 261155-98-0
M. Wt: 547.5 g/mol
InChI Key: DBTNJTQCWLYRTK-XYNCSFRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gb3-beta-ethylamine, also known as Galα (1-4)Galβ (1-4)Glc-β-ethylamine, is a type of glycosphingolipid . It has a molecular formula of C20H37NO16 and a molecular weight of 547.51 . It is a solid at 20 degrees Celsius and should be stored at temperatures below 0°C .


Synthesis Analysis

Gb3-beta-ethylamine is chemically synthesized . The synthesis process involves the preparation of Gb3 molecules differing only in their fatty acid part (saturated, unsaturated, α-hydroxylated and both, unsaturated and α-hydroxylated) . This allows for the investigation of the phase behavior of liquid ordered/liquid disordered supported membranes doped with the Gb3 species .


Molecular Structure Analysis

The molecular structure of Gb3-beta-ethylamine is complex. It consists of a trisaccharidic head group that defines the specificity of Shiga toxin binding . The lipophilic part, composed of sphingosine and different fatty acids, is suggested to determine its localization within membranes impacting membrane organization .


Physical And Chemical Properties Analysis

Gb3-beta-ethylamine is a solid at 20 degrees Celsius . It has a molecular formula of C20H37NO16 and a molecular weight of 547.51 . It should be stored at temperatures below 0°C . It is heat sensitive .

Scientific Research Applications

Glycoscience Research

Gb3-beta-ethylamine is used in glycoscience research . It’s a part of the glyco building blocks and functional oligosaccharides . It’s also used in the study of sugar conjugates and linker attached oligosaccharides .

Antibody Production

Gb3-beta-ethylamine plays a significant role in the production of antibodies . It’s used in the study of antibodies and related reagents .

Tumor-associated Antigens

Gb3-beta-ethylamine is used in the research of tumor-associated antigens . It’s a part of the chemical synthesized Globo-series oligosaccharides .

Vaccine Development

Gb3-beta-ethylamine has potential applications in vaccine development . It’s used in the study of applications using glyco-materials and in vaccine research .

B Cell Immunity

Gb3-beta-ethylamine is crucial for the production of high-affinity antibodies in germinal center (GC) B cells . It binds to CD19 and separates it from its partner CD81, allowing CD19 to translocate to the B cell receptor complex to trigger signal transduction .

Influenza Infection

In influenza infection, whether endogenous or exogenous, the elevation of Gb3 promotes a broad reactive antibody response and cross-protection . This suggests that Gb3 determines the affinity and breadth of B cell immunity and has the potential to serve as a vaccine adjuvant .

Hydrogen Bond Research

Gb3-beta-ethylamine is used in the research of hydrogen bonds . The hydrogen bond cooperativity in the β-sheet of GB3 is investigated by a NMR hydrogen/deuterium (H/D) exchange method .

Major Histocompatibility Complex II (MHC II) Expression

Gb3 regulates the expression of MHC II to increase the diversity of follicular helper T cells and GC B cells reacting with subdominant epitopes .

properties

IUPAC Name

(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTNJTQCWLYRTK-XYNCSFRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gb3-beta-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.